molecular formula C15H16N2O2 B2487376 2-amino-N-(4-methoxybenzyl)benzamide CAS No. 221539-30-6

2-amino-N-(4-methoxybenzyl)benzamide

Cat. No.: B2487376
CAS No.: 221539-30-6
M. Wt: 256.305
InChI Key: YAGHGODWSGIUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(4-methoxybenzyl)benzamide, also known as 4-methoxybenzyl aminobenzoate, is an organic compound that has been widely studied for its various applications in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of about 164°C. This compound has a wide range of uses in the laboratory and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Electrochemical Oxidation of Amino-substituted Benzamides

  • Amino-substituted benzamides, including derivatives similar to 2-amino-N-(4-methoxybenzyl)benzamide, have been studied for their powerful antioxidant properties, acting by scavenging free radicals. Understanding the electrochemical oxidation mechanisms of these compounds is crucial in assessing their free radical scavenging activity. Studies on the electrochemical behavior and probable reaction mechanisms of certain amino-substituted benzamides have been conducted, with findings indicating complex, pH-dependent oxidation processes involving the amino group. These processes and the subsequent chemical transformations are vital in comprehending the antioxidant activity of these compounds (Jovanović et al., 2020).

Antiproliferative Effects on Cancer Cells

Phenylpyrazolodiazepin-7-ones and Antiproliferative Effects

  • Studies have reported the synthesis and antiproliferative activities of compounds structurally related to this compound, specifically N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl) amide derivatives on melanoma cells. Subsequent research focused on conformationally rigid analogs and their antiproliferative activities against cancer cell lines. Among these compounds, certain derivatives exhibited potent activities, indicating their potential as antiproliferative agents (Kim et al., 2011).

Antimicrobial Activities

Antibacterial and Antifungal Activities of Pyrazol-5-amine Benzamides

  • A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial and antifungal activities. These compounds were tested against standard strains of bacteria and mycotoxic strains of fungi. Among them, specific compounds demonstrated potent antimicrobial activities, highlighting the potential of benzamide derivatives in therapeutic applications (Raju et al., 2010).

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through binding to active sites, altering protein conformation, or modulating enzymatic activity

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis, degradation, or modification pathways. More research is needed to understand the specific pathways and their downstream effects.

Result of Action

As a biochemical used in proteomics research , it may influence protein function or expression, leading to changes at the cellular level

Properties

IUPAC Name

2-amino-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGHGODWSGIUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Isatoic anhydride (10.0 g) was suspended in tetrahydrofuran (150 ml) and treated dropwise with 4-methoxybenzylamine (9.61 ml). The reaction mixture was stirred at room temperature for 20 hours and then the solvent was distilled off under reduced pressure to give a crude crystal (17.8 g, about 100%) of the title compound. Recrystallization from ethyl acetate-isopropyl ether yielded a colorless crystal, melting point 104 to 105° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.61 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.